2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with an ethyl group at position 2 and a hybrid side chain at position 5. This side chain consists of a 4-(trifluoromethyl)phenyl group and a 3-methylpiperidinyl moiety connected via a methyl bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinyl group may influence binding interactions through its basic nitrogen. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite .
Properties
IUPAC Name |
2-ethyl-5-[(3-methylpiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4OS/c1-3-15-24-19-27(25-15)18(28)17(29-19)16(26-10-4-5-12(2)11-26)13-6-8-14(9-7-13)20(21,22)23/h6-9,12,16,28H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNLDIQREBTOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCCC(C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : Thiazolo[3,2-b][1,2,4]triazol
- Substituents :
- Ethyl group
- 3-Methylpiperidine moiety
- 4-(Trifluoromethyl)phenyl group
Research indicates that this compound may act as an inhibitor of certain biological pathways. Its structural components suggest potential interactions with various receptors and enzymes involved in disease processes. Specifically, it has been studied for its effects on the CB2 receptor, which is linked to various physiological functions including immune response modulation and pain management .
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) was evaluated against a range of bacterial and fungal strains. For instance, it was found to be more effective than conventional antibiotics such as ciprofloxacin and ketoconazole in some cases .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| 2-Ethyl-5-... (tested compound) | 32 | Ciprofloxacin | 64 |
| 2-Ethyl-5-... (tested compound) | 16 | Ketoconazole | 32 |
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures. Results indicated a dose-dependent reduction in cytokine levels, suggesting its potential utility in treating inflammatory diseases .
Study on CB2 Receptor Modulation
A study focused on the modulation of the CB2 receptor by the compound revealed that it could effectively alter signaling pathways associated with inflammation and pain. This was evidenced by a decrease in pro-inflammatory markers in treated cells compared to controls .
Efficacy Against Fungal Infections
Another significant case study assessed the efficacy of the compound against various fungal pathogens. The results indicated that it not only inhibited fungal growth but also showed synergistic effects when combined with traditional antifungals. This opens avenues for combination therapies in treating resistant fungal infections .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound has a high affinity for certain receptors involved in inflammatory responses, supporting its potential therapeutic applications .
Structural Activity Relationship (SAR)
The SAR analysis indicated that modifications to the trifluoromethyl group significantly affect biological activity. Compounds with different substituents were synthesized and tested, revealing insights into how structural changes influence efficacy and selectivity against specific targets .
Scientific Research Applications
The compound exhibits a range of biological activities, primarily through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs). These receptors are essential for regulating metabolic processes, including lipid metabolism and glucose homeostasis.
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess substantial antitumor properties. Notable findings include:
- In vitro Studies : Related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- In vivo Studies : Case studies have demonstrated significant reductions in tumor sizes in xenograft models when administered at specific dosages.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity due to the presence of thiazole and triazole moieties known for their potential against bacterial and fungal infections.
Case Studies
Several case studies underscore the effectiveness of compounds similar to 2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol in therapeutic applications:
-
Anticancer Studies :
- A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
-
Metabolic Regulation :
- Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models.
-
Synergistic Effects :
- Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy both in vitro and in vivo.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to three analogs (Table 1) with modifications in either the phenyl substituent or the amine group :
: Replaces 3-methylpiperidinyl with 4-ethylpiperazinyl.
: Substitutes 4-(trifluoromethyl)phenyl with 4-fluorophenyl.
: Uses 2-fluorophenyl instead of 4-(trifluoromethyl)phenyl.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to analogs.
Impact of Substituent Modifications
Phenyl Substituent
Trifluoromethyl (CF₃) vs. Fluoro (F) :
- The CF₃ group increases molecular weight by ~50 g/mol compared to F, enhancing lipophilicity (logP) and steric bulk. This may improve membrane permeability but reduce solubility.
- Fluorine, being smaller and less lipophilic, offers better solubility but weaker electron-withdrawing effects.
- Positional Isomerism (2-F vs.
Amine Group
- Piperidinyl vs. This may enhance interactions with acidic residues in biological targets. 3-Methylpiperidinyl (Target, ) provides a single basic nitrogen, favoring hydrophobic interactions.
Implications for Drug Design
- Lipophilicity : The CF₃ group in the target compound likely improves blood-brain barrier penetration compared to fluorophenyl analogs .
- Metabolic Stability : Piperazinyl groups () are prone to N-oxidation, whereas 3-methylpiperidinyl may offer better metabolic resistance due to steric shielding.
- Bioactivity : While specific activity data are unavailable, structural trends suggest the target compound could exhibit enhanced binding to hydrophobic pockets in enzymes or receptors compared to its analogs.
Q & A
Q. What are the foundational synthetic pathways for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core followed by functionalization. Key steps include:
- Thiazole ring formation : Reacting thioketones or thioamides with hydrazine derivatives under reflux in ethanol or methanol .
- Triazole cyclization : Using hydrazones or azides with electrophiles (e.g., POCl₃) in solvents like acetonitrile .
- Piperidine and aryl group coupling : Employing nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing the 3-methylpiperidinyl and trifluoromethylphenyl moieties . Purification via recrystallization (ethanol/water) or column chromatography is critical for ≥95% purity .
Q. Which spectroscopic methods confirm the compound’s structure?
- NMR (¹H/¹³C) : Identifies proton environments (e.g., -CF₃ at δ ~110 ppm in ¹³C) and stereochemistry .
- IR spectroscopy : Detects functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ~550–600 Da) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .
Q. What preliminary biological activities are reported for structural analogs?
Analogous thiazolo-triazole derivatives exhibit:
- Anticancer activity : IC₅₀ values of 1–10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via kinase inhibition .
- Antimicrobial effects : MICs of 2–8 µg/mL against S. aureus and E. coli by disrupting membrane integrity .
- Neuropharmacological potential : Serotonin receptor (5-HT₆) binding (Kᵢ ~50 nM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Temperature : Lower yields (<50%) occur below 70°C; optimal range: 80–100°C .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve electrophilic substitution rates by 20–30% .
- Catalysts : Pd(OAc)₂ in Suzuki couplings increases cross-coupling efficiency (yield >85%) .
- Real-time monitoring : Use HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to track intermediates .
Q. What strategies resolve stereochemical ambiguity in the piperidine moiety?
- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- VCD (Vibrational Circular Dichroism) : Assigns absolute configuration by correlating C-F and piperidine vibrations .
- NOESY NMR : Identifies spatial proximity between the 3-methyl group and thiazole protons .
Q. How can molecular docking elucidate the mechanism of action?
- Target selection : Prioritize kinases (EGFR, VEGFR2) and GPCRs (5-HT₆) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite for binding mode prediction (∆G ≤ -8 kcal/mol suggests strong binding) .
- Validation : Compare docking poses with X-ray co-crystallography data of similar ligands .
Q. What SAR trends enhance pharmacological activity?
Modifications to the trifluoromethylphenyl and piperidine groups significantly alter potency:
Data Contradiction & Validation
Q. How to address discrepancies in reported biological activities?
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce IC₅₀ variability .
- Structural validation : Confirm batch purity (HPLC >98%) and stereochemistry to rule out impurities as activity drivers .
- Meta-analysis : Cross-reference PubChem and ChEMBL datasets to identify outliers .
Q. Which computational methods validate experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
